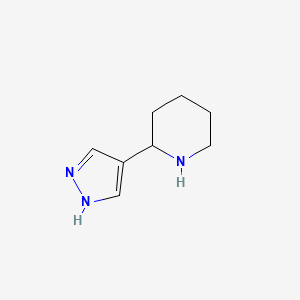

2-(1H-pyrazol-4-yl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-4-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-2-4-9-8(3-1)7-5-10-11-6-7/h5-6,8-9H,1-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNOKDKCXNOEKGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)C2=CNN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1306606-12-1 | |

| Record name | 2-(1H-pyrazol-4-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 1h Pyrazol 4 Yl Piperidine and Analogues

General Synthetic Strategies for Pyrazole-Piperidine Core Structures

The assembly of the pyrazole-piperidine scaffold is typically not a trivial process and often relies on well-established, sequential reactions. These strategies focus on the reliable construction of each heterocyclic ring either before or during the coupling process.

Multi-step synthesis provides a robust and adaptable framework for constructing complex molecules like 2-(1H-pyrazol-4-yl)piperidine. These approaches involve the sequential synthesis and modification of precursor molecules, allowing for controlled introduction of functional groups and stereocenters. A common strategy involves the synthesis of the individual pyrazole (B372694) and piperidine (B6355638) rings followed by their coupling.

For instance, a general multi-step pathway could begin with the synthesis of a suitably functionalized piperidine derivative. This can be followed by the construction of the pyrazole ring onto the piperidine scaffold or, more commonly, the coupling of a pre-synthesized pyrazole unit to the piperidine ring. An example of such a sequence involves the reductive amination of a pyrazole-4-carbaldehyde with a piperidine derivative, which forges the C-N bond connecting the two rings. researchgate.net

Another modular approach involves synthesizing a functionalized piperidine and a separate pyrazole precursor, which are then joined in a final key step. A three-step synthesis reported for a related isomer, 4-(4-iodo-1H-pyrazol-1-yl)piperidine, highlights this principle: it involves a nucleophilic aromatic substitution, followed by hydrogenation of a pyridine (B92270) ring to form the piperidine, and subsequent iodination of the pyrazole. researchgate.net Similarly, a three-step protocol for related pyrazole-containing structures involves condensation to form the pyrazole ring, reduction of a nitro group to an amine, and subsequent amidation. afinitica.com These multi-step methods, often performed sequentially in a batchwise manner, are being adapted to continuous flow processes, which can streamline the synthesis of intermediates and final products. afinitica.comrsc.orgmit.edu

The construction of the core pyrazole-piperidine structure fundamentally relies on the efficient formation of one or both heterocyclic rings as key steps in the synthetic sequence.

Pyrazole Ring Synthesis: The most prevalent method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. nih.govnih.gov This method is highly versatile, allowing for the preparation of a wide variety of substituted pyrazoles by changing the substituents on either the hydrazine or the dicarbonyl component. nih.gov Alternative methods for pyrazole synthesis include:

1,3-Dipolar Cycloaddition: This reaction involves the cycloaddition of a diazoalkane to an alkyne or alkene, providing a powerful tool for constructing the five-membered ring. nih.govthieme.de

Reaction with α,β-Unsaturated Ketones: Hydrazine can react with α,β-unsaturated ketones to form pyrazoline intermediates, which can then be oxidized to the corresponding pyrazole. nih.govyoutube.com

Piperidine Ring Synthesis: The piperidine ring is most commonly synthesized via the catalytic hydrogenation of a corresponding pyridine precursor. This method is highly effective and widely used due to the commercial availability of a vast array of substituted pyridines. mdpi.comwhiterose.ac.uknih.gov The reduction can be achieved using various catalysts, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), under a hydrogen atmosphere. mdpi.com Other cyclization techniques to form the piperidine ring include intramolecular hydroalkenylation of 1,6-ene-dienes and reductive hydroamination/cyclization cascades of alkynes. mdpi.com

The following table summarizes common ring formation techniques for the individual heterocyclic cores.

| Heterocycle | Synthetic Method | Precursor Molecules | Key Features |

| Pyrazole | Knorr Cyclocondensation | Hydrazine derivative, 1,3-Dicarbonyl compound | Highly versatile, widely used for substituted pyrazoles. nih.govnih.gov |

| 1,3-Dipolar Cycloaddition | Diazo compound, Alkyne/Alkene | Forms the ring in a single step with high atom economy. nih.govthieme.de | |

| From α,β-Unsaturated Ketones | Hydrazine derivative, α,β-Unsaturated Ketone | Forms a pyrazoline intermediate, followed by oxidation. nih.gov | |

| Piperidine | Catalytic Hydrogenation | Substituted Pyridine | High yields, wide availability of starting materials. mdpi.comwhiterose.ac.uk |

| Diene Cyclization | 1,6-ene-dienes | Enantioselective methods available using chiral catalysts. mdpi.com | |

| Reductive Cyclization | Halogenated Amides, Amino-aldehydes | One-pot cascade reactions for rapid assembly. mdpi.com |

Advanced Synthetic Reactions and Techniques

Nucleophilic substitution is a fundamental reaction for forming the bond between the pyrazole and piperidine rings. This can be achieved in two primary ways: either the piperidine nitrogen acts as the nucleophile attacking an electrophilic pyrazole, or a pyrazole nitrogen acts as the nucleophile attacking an electrophilic piperidine.

In the first scenario, a halogenated pyrazole (e.g., 4-bromo-1H-pyrazole) can serve as an electrophile. The piperidine nitrogen atom attacks the carbon bearing the halogen, displacing the halide and forming a C-N bond. This reaction is often facilitated by a base and may require heating. The reactivity of pyrazoles toward nucleophilic substitution depends on the position of the leaving group, with electron-deficient centers being more susceptible to attack. imperial.ac.uk

Alternatively, the pyrazole nitrogen can act as a nucleophile. For example, pyrazole can react with a piperidine derivative bearing a good leaving group at the 2-position. A related strategy has been demonstrated in the synthesis of an isomer where pyrazole displaces a chlorine atom from 4-chloropyridine (B1293800) in a nucleophilic aromatic substitution (SNAr) reaction. researchgate.net

Palladium-catalyzed cross-coupling reactions represent one of the most powerful and versatile methods for forming C-N and C-C bonds in modern synthesis. acs.org These reactions are particularly well-suited for linking two heterocyclic fragments like pyrazole and piperidine.

The Buchwald-Hartwig amination is a premier method for forming the C4-N1 bond between a pyrazole and a piperidine. This reaction couples an amine (piperidine) with an aryl or heteroaryl halide (e.g., 4-bromo-1H-pyrazole) in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. researchgate.net This approach is valued for its high functional group tolerance and its ability to be performed under relatively mild conditions. researchgate.net

While the target compound has a C-C linkage, C-C cross-coupling reactions like the Suzuki or Negishi couplings are instrumental in synthesizing analogues where the piperidine ring is attached to the pyrazole via a carbon-carbon bond. For example, a Negishi cross-coupling can be used to react a 4-iodopyrazole (B32481) with an organozinc reagent derived from piperidine to form a C-C bond. beilstein-journals.org These methods demonstrate the broad utility of cross-coupling in constructing diverse pyrazolyl piperidine architectures.

The table below outlines key cross-coupling reactions applicable to this synthesis.

| Reaction Name | Bond Formed | Pyrazole Substrate | Piperidine Substrate | Typical Catalyst/Ligand |

| Buchwald-Hartwig Amination | C(pyrazole)-N(piperidine) | 4-Halo-1H-pyrazole | Piperidine | Pd(dba)₂ / tBuDavePhos researchgate.net |

| Negishi Coupling | C(pyrazole)-C(piperidine) | 4-Iodopyrazole | Organozinc halide of piperidine | Palladium catalyst beilstein-journals.org |

| Suzuki Coupling | C(pyrazole)-C(piperidine) | 4-Boronic acid/ester pyrazole | 2-Halopiperidine | Palladium catalyst |

Controlling regioselectivity is critical when synthesizing substituted heterocycles, as different isomers can possess vastly different biological activities. The synthesis of this compound requires precise control over the points of attachment on both rings.

Regioselectivity in Pyrazole Synthesis: When using unsymmetrical 1,3-dicarbonyl compounds in a Knorr synthesis with hydrazine, a mixture of two regioisomeric pyrazoles can be formed. nih.gov The reaction outcome can be influenced by the steric and electronic properties of the substituents and by the reaction conditions (e.g., pH). nih.gov Similarly, 1,3-dipolar cycloaddition reactions can also yield mixtures of isomers, although certain protocols have been developed to achieve high regioselectivity. thieme.de

Regioselectivity in Ring Linkage: The most straightforward way to ensure the correct connectivity between the pyrazole C4 and piperidine C2 is to use starting materials where the reactive sites are pre-defined. For instance, a cross-coupling strategy would start with a 4-halopyrazole and a 2-functionalized piperidine (or vice versa). This "pre-functionalization" approach bypasses the issue of regioselectivity during the key bond-forming step. For example, using 4-bromo-1H-pyrazole as a starting material ensures that any subsequent coupling reaction will occur at the C4 position of the pyrazole ring. researchgate.net The challenge is then shifted to the regioselective synthesis of the functionalized precursors themselves.

Improved Ring Opening Reactions in Pyrazolyl Piperidine Synthesis

The synthesis of pyrazolyl piperidine scaffolds can be effectively achieved through the strategic ring opening of cyclic precursors, particularly epoxides. An efficient and practical method for creating optically pure β-pyrazole-substituted alcohols involves the asymmetric ring-opening of meso-epoxides using pyrazole derivatives as the nucleophile. nih.gov This reaction demonstrates high levels of enantioselectivity and yield, often catalyzed by a chiral complex. For instance, in the presence of just 1 mol % of an N,N'-dioxide-Scandium(III) triflate complex, meso-epoxides react with pyrazoles to afford the desired products with excellent outcomes. nih.gov This methodology is robust enough to be applied to mixtures of cis- and trans-stilbene (B89595) oxides, showcasing its potential utility. nih.gov

Another relevant strategy involves the regioselective alkylation of pyrazoles with reagents like oxiran-2-ylmethyl derivatives. nih.gov This initial step introduces a reactive epoxide ring onto the pyrazole core. The subsequent ring-opening of this oxirane with various amines can lead to the formation of novel heterocyclic systems, such as pyrazolo[1,5-a] ijcpa.innih.govdiazepin-4-ones, through a direct cyclization sequence. nih.gov These reactions highlight the versatility of the epoxide ring-opening strategy in building complex molecular architectures centered around a pyrazole nucleus.

Table 1: Catalytic Asymmetric Ring Opening of meso-Epoxides with Pyrazole

| Substrate | Catalyst System | Nucleophile | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| meso-Epoxides (general) | 1 mol % N,N'-dioxide-Sc(OTf)₃ complex | Pyrazole | High | Excellent | nih.gov |

| cis/trans-Stilbene Oxide Mixture | N,N'-dioxide-Sc(OTf)₃ complex | Pyrazole | Good | High | nih.gov |

Acylation and Heterocyclization Routes for Pyrazolyl Piperidine Frameworks

Acylation serves as a fundamental step in the functionalization of the pyrazolyl piperidine core, enabling the introduction of diverse substituents and facilitating subsequent heterocyclization reactions. This approach is crucial for building more complex derivatives and exploring structure-activity relationships. A common strategy involves the acylation of an amino group present on a pre-formed pyrazole-fused piperidine ring system.

For example, in the synthesis of novel pyrazole-fused piperidine derivatives, a key intermediate such as 5-allyl-7,7-difluoro-2-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-6-(4-methoxyphenyl)-2H-pyrazolo[4,3-c]pyridine-3-amine can be acylated. ijcpa.in The reaction is typically performed by treating the amine with an appropriate acid chloride in a suitable base, such as pyridine, often at reduced temperatures (e.g., 0 °C) to control reactivity. ijcpa.in Following the acylation, the reaction mixture is worked up, and the crude product is purified, commonly by column chromatography, to yield the pure acylated product. ijcpa.in This amide-forming reaction is a versatile method for elaborating the core structure, paving the way for the synthesis of a library of compounds with varied functionalities. ijcpa.in

Mannich Reactions in Pyrazolyl Piperidine Derivative Synthesis

The Mannich reaction is a powerful and versatile tool in organic synthesis, widely used for the construction of pyrazolyl piperidine derivatives. derpharmachemica.com This multicomponent reaction typically involves the aminoalkylation of an acidic proton located on a pyrazole ring with formaldehyde (B43269) and a secondary amine, such as piperidine. derpharmachemica.comajchem-a.com These reactions are valuable for synthesizing N-methyl derivatives and various drug molecules, producing intermediates known as Mannich bases. derpharmachemica.comresearchgate.net

Several variations of the Mannich reaction have been developed to synthesize a wide array of biologically active compounds. For instance, one-pot condensation reactions of an aldehyde, a secondary amine like piperidine, and a terminal alkyne can produce various propargylamines. ajchem-a.com In other examples, pyrazolone (B3327878) precursors are condensed with isatin (B1672199) and then subjected to a Mannich reaction with cyclic secondary amines (e.g., piperidine, morpholine) in the presence of formaldehyde to yield the corresponding Mannich bases in excellent yields. derpharmachemica.com

Furthermore, the nitro-Mannich reaction, also known as the aza-Henry reaction, provides a versatile route to piperidine precursors. This reaction involves the combination of a nitroalkane and an imine to form a β-nitroamine, which is a crucial intermediate for the synthesis of various bioactive compounds and natural products. researchgate.netmdpi.com The diastereoselective Mannich reaction between functionalized acetals and imines can be used to control the stereochemistry of the resulting piperidines, which is retained during a subsequent reductive cyclization step. mdpi.com

Table 2: Variants of the Mannich Reaction in Pyrazolyl Piperidine Synthesis

| Reaction Type | Reactants | Key Intermediate/Product | Significance | Reference |

|---|---|---|---|---|

| Classic Mannich Reaction | Pyrazole, Formaldehyde, Piperidine | Mannich Base | Synthesis of N-alkylated pyrazole derivatives. | derpharmachemica.comderpharmachemica.com |

| Ternary Mannich Reaction | Aldehyde, Piperidine, Terminal Alkyne | Propargylamines | Construction of functionalized side chains. | ajchem-a.com |

| Nitro-Mannich (Aza-Henry) | Nitroalkane, Imine | β-Nitroamine | Versatile precursor for piperidine ring synthesis. | researchgate.netmdpi.com |

Enantioselective Synthesis and Chiral Resolution of Pyrazolyl Piperidine Derivatives

Catalytic Asymmetric Approaches for Enantioenriched Pyrazolyl Piperidines

The development of catalytic asymmetric methods provides a direct and efficient pathway to enantioenriched piperidine derivatives, avoiding the need for chiral auxiliaries or resolutions. researchgate.net One prominent strategy is the rhodium-catalyzed asymmetric carbometalation of dihydropyridines. nih.govacs.org This approach involves a three-step process: (i) the partial reduction of a pyridine starting material, (ii) a highly regio- and enantioselective Rh-catalyzed asymmetric reductive Heck reaction with an aryl, heteroaryl, or vinyl boronic acid, and (iii) a final reduction step to furnish the enantioenriched 3-substituted piperidine. nih.govacs.org This method exhibits broad functional group tolerance and has been successfully applied to the formal syntheses of clinically relevant molecules like Preclamol and Niraparib. nih.govacs.org

Another effective approach is the catalytic enantioselective hydrogenation of pyridine derivatives. nih.gov Due to the aromaticity of pyridine, direct hydrogenation is challenging. This hurdle can be overcome by using N-iminopyridinium ylides as substrates. These ylides exhibit enhanced reactivity, allowing for efficient hydrogenation under asymmetric conditions. Modification of the catalyst's electronic properties through ligand optimization is key to achieving high enantiomeric excesses in the resulting substituted piperidines. nih.gov These catalytic strategies represent powerful tools for accessing chiral piperidine-containing compounds. researchgate.net

Table 3: Comparison of Catalytic Asymmetric Methods for Piperidine Synthesis

| Method | Catalyst System | Substrate | Key Features | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Asymmetric Reductive Heck Reaction | Rhodium complex with chiral ligand | Dihydropyridine derivative, Boronic acid | Three-step process; broad scope. | Excellent (up to 99% ee) | nih.govacs.org |

| Asymmetric Hydrogenation | Chiral metal catalyst | N-Iminopyridinium ylide | Overcomes pyridine aromaticity; ligand-dependent. | Good | nih.gov |

Chiral Preparative HPLC for Pyrazolyl Piperidine Enantiomer Separation

For racemic mixtures of pyrazolyl piperidine derivatives, chiral preparative High-Performance Liquid Chromatography (HPLC) is an indispensable technique for isolating pure enantiomers. ijcpa.innih.gov This method is crucial for both analytical monitoring of asymmetric reactions and for obtaining sufficient quantities of each enantiomer for further studies. researchgate.net The success of the separation relies heavily on the choice of the chiral stationary phase (CSP).

Polysaccharide-based CSPs, particularly those derived from carbamylated amylose (B160209) and cellulose, are the most widely used and versatile for this purpose. nih.govnih.gov Columns such as Lux Cellulose-2 and Lux Amylose-2 have demonstrated superior chiral recognition abilities for pyrazole derivatives. nih.gov The choice of mobile phase, or elution mode, significantly impacts the separation efficiency. Normal-phase elution (e.g., n-hexane/ethanol) often provides high resolution, making it suitable for preparative scale-up, while polar organic modes (e.g., ethanol, acetonitrile) can offer shorter run times, which is beneficial for high-throughput analytical screening. nih.govresearchgate.net For larger scale separations, Supercritical Fluid Chromatography (SFC) is emerging as a more efficient alternative to HPLC, offering faster separations and reduced solvent consumption. chromatographyonline.com

Table 4: Chiral Stationary Phases for Pyrazole/Piperidine Enantiomer Separation

| Chiral Stationary Phase (CSP) | Typical Mobile Phase | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Lux Cellulose-2 (Cellulose-based) | Polar Organic (e.g., Ethanol) | Fast analysis times, sharp peaks. nih.gov | May have lower resolution than amylose for some compounds. | nih.govresearchgate.net |

| Lux Amylose-2 (Amylose-based) | Normal Phase (e.g., n-Hexane/Ethanol) | Excellent resolution. nih.gov | Longer analysis times. nih.gov | nih.govresearchgate.net |

| (R,R) or (S,S) Whelk-O1 | HPLC or SFC conditions | Good performance in both HPLC and SFC. chromatographyonline.com | Selectivity is compound-dependent. | chromatographyonline.com |

Large-Scale Synthesis and Process Optimization for Key Pyrazolyl Piperidine Intermediates

Transitioning a synthetic route for a key pyrazolyl piperidine intermediate from a laboratory setting to a large-scale industrial process presents significant challenges, including cost, safety, and scalability of reagents and reaction conditions. nih.govresearchgate.net Process optimization is critical to ensure the synthesis is efficient, robust, and economically viable. A key aspect of this optimization is the selection of inexpensive, commercially available starting materials. nih.gov

An optimized synthesis often involves a multi-step procedure where each step is carefully refined. For example, in the synthesis of methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key pharmaceutical intermediate, an optimized Strecker-type condensation was developed from 1-benzylpiperidin-4-one, followed by selective hydrolysis, esterification, acylation, and a final, near-quantitative catalytic N-debenzylation. researchgate.net

Table 5: Strategies for Large-Scale Synthesis Optimization

| Optimization Strategy | Example Application | Impact | Reference |

|---|---|---|---|

| Statistical Design of Experiments (e.g., Box-Behnken) | Synthesis of Fexuprazan intermediate | Systematically improved yield (to ~70%) and purity (>99%). | nih.gov |

| Reagent Selection for Scalability | Use of TBAF instead of Cs₂CO₃ in IMAMR | Improved solubility and handling for large-scale reactions. | nih.gov |

| Step-wise Process Refinement | Synthesis of a functionalized piperidine intermediate | Optimized each step from condensation to final debenzylation for high overall efficiency. | researchgate.net |

| Use of Inexpensive Starting Materials | Using sodium p-tolylsulfinate for Fexuprazan intermediate | Reduces overall cost of the final product. | nih.gov |

Biological Activities and Pharmacological Profiles of Pyrazolyl Piperidine Compounds

Anti-Infective and Antiviral Activities

The fusion of pyrazole (B372694) and piperidine (B6355638) rings has generated a class of heterocyclic compounds with significant potential in medicinal chemistry. researchgate.netglobalresearchonline.netmdpi.com The pyrazole nucleus is a well-established pharmacophore present in numerous therapeutic agents, while the piperidine moiety is a common scaffold in many pharmaceuticals and natural alkaloids. mdpi.commdpi.com The combination of these two rings in the form of pyrazolyl piperidine derivatives has led to the discovery of compounds with a wide range of biological activities, particularly in the realm of anti-infective and antiviral agents. nih.govresearchgate.net

A notable area of investigation for pyrazolyl piperidine compounds is their activity against the Human Immunodeficiency Virus Type 1 (HIV-1). Research has revealed that compounds with a pyrazole-piperidine core can exhibit complex polypharmacology, acting on multiple targets in the HIV-1 lifecycle simultaneously. nih.govresearchgate.netnih.gov This multi-target approach is a compelling strategy in antiretroviral research, as it may reduce the number of drugs required in therapy and potentially combat the development of drug resistance. nih.gov

One lead compound, identified as a pyrazole-piperidine derivative, has demonstrated a unique triple-action mechanism against HIV-1. nih.govresearchgate.netnih.gov It concurrently inhibits the viral enzyme reverse transcriptase and blocks viral entry by antagonizing two different host cell co-receptors, CCR5 and CXCR4. nih.govresearchgate.net

Certain pyrazolyl piperidine derivatives function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govresearchgate.net NNRTIs are allosteric inhibitors that bind to a hydrophobic pocket on the HIV-1 reverse transcriptase (RT) enzyme, distinct from the active site, inducing a conformational change that disrupts its catalytic activity. nih.govmdpi.com

A specific pyrazole-piperidine compound, referred to as compound 3 in one study, was shown to inhibit isolated HIV-1 reverse transcriptase. nih.govresearchgate.net To confirm this mechanism of action, the compound was tested against an NNRTI-resistant viral strain containing the K103N/Y181C mutations. The antiviral activity of compound 3 decreased significantly against this mutant strain, a characteristic feature of NNRTIs. nih.govresearchgate.net This suggests that the compound binds to the well-known NNRTI binding pocket on the HIV-1 RT. nih.gov The antiviral activity of this compound in peripheral blood mononuclear cells (PBMCs) likely reflects this NNRTI-based mechanism. nih.govresearchgate.net

In addition to targeting a viral enzyme, pyrazolyl piperidine compounds have been developed as antagonists of host chemokine receptors used by HIV-1 for entry into cells. nih.govnih.gov The C-C chemokine receptor type 5 (CCR5) is a crucial co-receptor for the entry of macrophage-tropic (M-tropic) strains of HIV-1. nih.govnih.gov

Modifications to a lead pyrazole compound resulted in a potent CCR5 antagonist, compound 9 , which demonstrated good in vitro antiviral activity against HIV-1. nih.gov Similarly, the multi-target pyrazole-piperidine compound 3 was also found to inhibit CCR5-mediated M-tropic viral entry. nih.govresearchgate.netnih.gov This dual action on both host and viral targets represents a significant advancement in the design of anti-HIV agents. nih.gov

The C-X-C chemokine receptor type 4 (CXCR4) is another G-protein coupled receptor that serves as a co-receptor for T-cell line-tropic (T-tropic) HIV-1 strains. nih.govnih.gov The development of CXCR4 antagonists has been pursued as a therapeutic strategy, although some have been discontinued (B1498344) due to off-target effects. nih.gov

The pyrazole-piperidine compound 3 exhibits a third mechanism of action by inhibiting CXCR4-based viral entry. nih.govresearchgate.netnih.gov This compound demonstrated inhibitory activity against an HIV-2 strain that utilizes CXCR4 for entry, further supporting this mechanism, as NNRTIs are inactive against HIV-2. nih.gov Notably, this inhibition occurs without displacing the native chemokine ligand, stromal cell-derived factor-1 (SDF-1), indicating a unique pharmacological profile. nih.govresearchgate.net This suggests the compound binds to a site on the CXCR4 receptor that blocks HIV-1 interaction but does not interfere with the natural ligand's binding, which could potentially avoid off-target effects seen with other CXCR4 antagonists. nih.gov

| Target/Assay | Viral Strain/Cell Type | Activity (IC50 in µM) | Reference |

|---|---|---|---|

| CCR5-tropic HIV-1 | MAGI cells | 1.7 | nih.gov |

| CXCR4-tropic HIV-1 | MAGI cells | 1.5 | nih.gov |

| CCR5-tropic HIV-1 | PBMC cells | 0.080 | nih.gov |

| CXCR4-tropic HIV-1 | PBMC cells | 0.057 | nih.gov |

| CXCR4-tropic HIV-2 | PBMC cells | 0.12 | nih.gov |

Derivatives of both pyrazole and piperidine have been extensively studied for their antibacterial and antimicrobial activities against a range of pathogens. mdpi.comnih.govbiomedpharmajournal.org Research into piperidine derivatives has shown activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For instance, certain novel piperidine compounds exhibited strong inhibitory activity against bacteria such as Bacillus cereus, Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae. academicjournals.org

Similarly, the pyrazole scaffold is a core component of many compounds with demonstrated antibacterial properties. mdpi.comnih.govjocpr.com Various synthesized pyrazole derivatives have shown good activity against strains like S. aureus, Bacillus subtilis, E. coli, and Pseudomonas aeruginosa. mdpi.com One study found that a 5-(benzofuran-2-yl)-pyrazole-3-carbohydrazide derivative displayed larger zones of inhibition against Bacillus subtilis than the standard drug amoxicillin. meddocsonline.org Another series of pyrazole derivatives showed good inhibitory effects against several Candida species. meddocsonline.org

| Compound Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| Piperidine Derivative (Compound 2) | Staphylococcus aureus | Good activity compared to chloramphenicol | biointerfaceresearch.com |

| Piperidine Derivative (Compound 6) | Bacillus cereus, E. coli, S. aureus | Strongest inhibitory activity among tested compounds | academicjournals.orgresearchgate.net |

| Pyrazole Derivatives (Compounds 158-161) | S. aureus, B. subtilis, E. coli, P. aeruginosa | Excellent activity compared to ceftriaxone | mdpi.com |

| 5-(Benzofuran-2-yl)-pyrazole-3-carbohydrazide | Bacillus subtilis | Greater inhibition than amoxicillin | meddocsonline.org |

The broad biological profile of pyrazolyl piperidine compounds also extends to antifungal and antimalarial activities.

Antifungal Properties

The pyrazole moiety is present in several commercial fungicides used for plant protection. nih.gov Numerous studies have confirmed the antifungal potential of novel pyrazole derivatives against a variety of fungi. mdpi.comnih.govnih.gov For example, a series of pyrazole carboxamides displayed remarkable antifungal activity, and an isoxazolol pyrazole carboxylate derivative showed significant activity against Rhizoctonia solani, a plant pathogenic fungus. nih.gov Likewise, certain piperidine derivatives have shown varying degrees of inhibition against fungi such as Aspergillus niger, Aspergillus flavus, and Candida albicans. academicjournals.orgresearchgate.net However, in the same study, the tested piperidine compounds showed no activity against Fusarium verticilliodes or Penicillium digitatum. academicjournals.orgresearchgate.net

| Compound Class | Fungal Strain | Observed Activity | Reference |

|---|---|---|---|

| Piperidine Derivatives (Compounds 5, 6, 9, 10) | Aspergillus niger, Candida albicans | Varying degrees of inhibition | academicjournals.orgresearchgate.net |

| Isoxazolol Pyrazole Carboxylate (Compound 7ai) | Rhizoctonia solani | EC50 value of 0.37 µg/mL | nih.gov |

| Pyrazole Derivative (Compound 1v) | Fusarium graminearum | EC50 value of 0.0530 µM | nih.gov |

Antimalarial Properties

Malaria remains a significant global health issue, and the search for new therapeutic agents is ongoing. Both pyrazole and piperidine scaffolds are found in compounds with antimalarial activity. researchgate.netmdpi.com A library of 1,4-disubstituted piperidine analogs yielded compounds that were highly active against Plasmodium falciparum. researchgate.net Pyrazole-containing compounds have also shown promise as antimalarial agents. nih.govnih.gov A series of 5-anilino-3-(hetero)arylpyrazoles were identified with micromolar IC50 values against both chloroquine-sensitive and chloroquine-resistant Plasmodium strains. mdpi.com Furthermore, some hydrazine-coupled pyrazole derivatives have demonstrated desirable dual antimalarial and antileishmanial effects, showing significant suppression of parasitemia in mice infected with Plasmodium berghei. nih.govnih.gov

| Compound Class | Parasite Strain | Observed Activity | Reference |

|---|---|---|---|

| 1,4-Disubstituted Piperidine Analogs | Plasmodium falciparum 3D7 | Highly active (IC50 < 1 µM) | researchgate.net |

| 5-Anilino-3-arylpyrazoles (Compounds 2b,e,k,l) | P. falciparum (chloroquine-sensitive & resistant) | Micromolar IC50 values | mdpi.com |

| Hydrazine-coupled Pyrazole Derivative (Compound 15) | Plasmodium berghei (in vivo) | 90.4% suppression of parasitemia | nih.gov |

Antitubercular Activity

The pyrazole nucleus is a promising scaffold for the development of new antitubercular agents. researchgate.net Research has shown that pyrazole derivatives can exhibit potent activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. researchgate.netjapsonline.com The mechanism of action for some pyrazole-based compounds involves the inhibition of cell wall synthesis. researchgate.net

The structure-activity relationship is critical, with studies indicating that an appropriately substituted pyrazole moiety is essential for maintaining antitubercular potency. nih.gov In a study of novel pyrazole-4-carboxamide derivatives, several compounds demonstrated significant activity against the Mtb H37Rv strain. japsonline.com For instance, certain substitutions on the carboxamide moiety led to compounds with notable minimum inhibitory concentrations (MIC). japsonline.com The critical nature of the pyrazole ring was highlighted when its replacement with other five-membered rings like triazole or imidazole (B134444) resulted in a considerable loss of potency. nih.gov

| Compound | Target Strain | MIC (μg/ml) |

|---|---|---|

| Compound 5e | Mtb H37Rv (ATCC 27294) | 3.12 |

| Compound 5g | Mtb H37Rv (ATCC 27294) | 6.25 |

| Compound 5m | Mtb H37Rv (ATCC 27294) | 6.25 |

| Compound 5h | Mtb H37Rv (ATCC 27294) | 12.5 |

| Isoniazid (Reference) | Mtb H37Rv (ATCC 27294) | 0.36 |

| Pyrazinamide (Reference) | Mtb H37Rv (ATCC 27294) | 25 |

Table 1. Antitubercular activity of selected pyrazole-4-carboxamide derivatives against Mycobacterium tuberculosis H37Rv. Data sourced from japsonline.com.

Antiamoebic Activity

Derivatives of pyrazole, particularly pyrazolines, have been investigated for their efficacy against Entamoeba histolytica, the protozoan parasite responsible for amoebiasis. nih.govresearchgate.net Several studies have demonstrated that synthetic pyrazoline compounds can inhibit the growth of the HM1:IMSS strain of E. histolytica in vitro. nih.govresearchgate.net

In one study, new 1-N-substituted thiocarbamoyl-3,5-diphenyl-2-pyrazoline derivatives were synthesized and evaluated. researchgate.net The results indicated that complexation of these pyrazoline derivatives with Palladium(II) enhanced their antiamoebic activity compared to the ligands alone. researchgate.net Another study on thiocarbamoyl bis-pyrazoline derivatives found that compounds with electron-withdrawing groups on an attached phenyl ring were particularly active. nih.gov Notably, several of these synthesized compounds exhibited lower IC50 values than metronidazole, a standard drug used to treat amoebiasis, indicating a higher potency. researchgate.netresearchgate.net

| Compound Class/Derivative | Target Strain | IC50 Range (μM) |

|---|---|---|

| Thiocarbamoyl bis-pyrazoline derivatives | E. histolytica (HM1:IMSS) | 1.1 - 5.34 |

| Pd(II) complexes of pyrazoline derivatives | E. histolytica (HM1:IMSS) | 0.42 - 2.24 |

| 3,7-dimethyl-pyrazolo[3,4-e] nih.govrjpbr.comnih.govtriazin-4-yl thiosemicarbazide (B42300) derivatives | E. histolytica | 0.81 - 7.31 |

| Metronidazole (Reference Drug) | E. histolytica (HM1:IMSS) | ~1.8 |

Table 2. Antiamoebic activity of various pyrazole derivatives against Entamoeba histolytica. Data sourced from nih.govresearchgate.netresearchgate.net.

Anti-Inflammatory and Analgesic Effects

The pyrazole scaffold is a well-established core in many anti-inflammatory drugs, such as celecoxib (B62257). rjpbr.comnih.gov Compounds incorporating pyrazole and piperidine or piperazine (B1678402) moieties have been extensively studied for their potential to mitigate inflammation and pain. rjpbr.comnih.gov

General Anti-Inflammatory Potential

Pyrazole derivatives have demonstrated significant anti-inflammatory effects in various preclinical models. nih.govmdpi.com For example, the piperazine derivative (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) was shown to reduce paw edema induced by carrageenan. nih.gov This effect was associated with a reduction in cell migration and lower levels of the pro-inflammatory cytokines TNF-α and IL-1β in pleural exudate. nih.gov

Furthermore, pyrazole-pyridazine hybrids have been designed as selective cyclooxygenase-2 (COX-2) inhibitors. rsc.orgnih.gov Certain derivatives were found to be more potent and selective for COX-2 than the reference drug celecoxib. nih.gov These compounds also effectively inhibited the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin-E2 (PGE-2) in lipopolysaccharide (LPS)-stimulated macrophages. rsc.orgnih.gov

| Compound Class/Derivative | In Vitro/In Vivo Model | Key Findings |

|---|---|---|

| LQFM182 (Piperazine derivative) | Carrageenan-induced paw edema & pleurisy | Reduced edema, cell migration, TNF-α, and IL-1β levels. nih.gov |

| Pyrazole-pyridazine hybrids (5f, 6f) | In vitro COX-1/COX-2 inhibition assay | Higher COX-2 inhibitory action than celecoxib (IC50 = 1.50 and 1.15 μM). rsc.orgnih.gov |

| N-pyridin-2-yl sulfonamide derivative (11n) | LPS-induced RAW 264.7 macrophages | Highest ability to inhibit prostaglandin (B15479496) E2 production. nih.gov |

Table 3. Anti-inflammatory activity of selected pyrazole derivatives.

Analgesic and Antipyretic Properties

In addition to their anti-inflammatory effects, many pyrazole-based compounds exhibit significant analgesic properties. nih.govresearchgate.net The compound LQFM182, for instance, demonstrated anti-nociceptive activity by decreasing the number of writhings induced by acetic acid in a dose-dependent manner and reducing paw licking time in the formalin test. nih.gov Other studies have utilized hot plate and tail flick tests to confirm the analgesic potential of new pyrazole derivatives, with some compounds showing efficacy comparable to standard drugs like Pentazocine. nih.govresearchgate.net

Myeloperoxidase (MPO) Inhibition

Myeloperoxidase (MPO) is an enzyme implicated in chronic inflammatory diseases. nih.gov The design of MPO inhibitors represents a therapeutic strategy for these conditions. Research into pyrazole-derived inhibitors has yielded potent compounds. nih.gov Structure-activity relationship (SAR) exploration of substituted pyrazoles led to the identification of a piperidine derivative, compound 17, which inhibited hypochlorous acid (HOCl) production from activated neutrophils with an IC50 value of 2.4 μM and demonstrated selectivity against thyroid peroxidase (TPO). nih.gov The piperazine compound LQFM182 also reduced MPO activity in a carrageenan-induced pleurisy model. nih.gov The mechanism of inhibition for some drugs involves promoting the formation of Compound II, an inactive redox intermediate of MPO. bohrium.com

Central Nervous System (CNS) Activities

Derivatives combining pyrazole and piperazine/piperidine rings have shown promising activities within the central nervous system, including anxiolytic and antidepressant-like effects. nih.govresearchgate.net

A notable example is the piperazine derivative 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (B1210297) (LQFM192). nih.gov In behavioral tests with mice, this compound demonstrated both anxiolytic-like and antidepressant-like activities. nih.gov Further investigation into its mechanism revealed that these effects are mediated by the serotonergic system and, for the anxiolytic activity, also the benzodiazepine (B76468) site of the GABAA receptor. nih.govresearchgate.net

Additionally, pyrazol-4-yl-pyridine derivatives have been identified as subtype-selective positive allosteric modulators (PAMs) of the muscarinic acetylcholine (B1216132) receptor M4 (M₄). nih.gov The M₄ receptor is a target for treating CNS disorders such as schizophrenia. These compounds were shown to enhance the binding and functional activity of acetylcholine at the M₄ receptor, indicating their potential as therapeutic agents for neurological and psychiatric conditions. nih.gov

| Compound | Observed Activity | Mechanism/Target |

|---|---|---|

| LQFM192 | Anxiolytic-like & Antidepressant-like | Modulation of serotonergic and GABAergic pathways. nih.govresearchgate.net |

| Pyrazol-4-yl-pyridine derivatives | Positive Allosteric Modulation | Muscarinic acetylcholine receptor M4 (M₄). nih.gov |

Table 4. Central Nervous System activities of pyrazolyl piperidine/piperazine derivatives.

Antipsychotic and Antianxiety Properties

While direct studies on the antipsychotic properties of 2-(1H-pyrazol-4-yl)piperidine are not extensively available in the current literature, the broader class of pyrazole derivatives has shown promise in this area. For instance, the pyrazole nucleus is a key component in the antipsychotic agent CDPPB. The structural similarity of pyrazolyl piperidine compounds to known antipsychotic drugs suggests that this chemical scaffold may serve as a valuable template for the design of novel antipsychotic agents. The piperidine and piperazine rings are common features in many antipsychotic drugs, where they are thought to contribute to the modulation of dopamine (B1211576) and serotonin (B10506) receptors, key targets in the treatment of psychosis.

In the realm of anxiolytic activity, derivatives of pyrazolyl piperazine have demonstrated notable effects. One such compound, 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032), has been shown to exhibit anxiolytic-like activity in preclinical models. In studies involving the elevated plus maze and light-dark box tests, LQFM032 increased the time spent in and entries into the open arms and the light area, respectively, indicative of reduced anxiety. This effect was found to be mediated through the benzodiazepine site on the GABAA receptor and nicotinic pathways.

Antidepressant Effects

The potential antidepressant effects of pyrazolyl piperidine and piperazine derivatives have also been a subject of investigation. The compound 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethyl acetate (LQFM192) demonstrated antidepressant-like activity in the forced swimming test in mice. jbclinpharm.org This activity was suggested to be mediated by the serotonergic system. jbclinpharm.org Another derivative, 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (PPMP), also showed antidepressant-like effects, which were proposed to involve both serotonergic and catecholaminergic systems. mdpi.com

Neuroprotective Potentials

The neuroprotective potential of pyrazole-containing compounds has been explored in various contexts. While specific studies on this compound are limited, related structures have been investigated for their ability to protect neurons from damage. For example, a series of N-propananilide derivatives bearing a pyrazole ring demonstrated neuroprotective activity against 6-hydroxydopamine (6-OHDA)-induced neurotoxicity in a cellular model. nih.gov This protection was associated with a decrease in the levels of the pro-apoptotic protein Bax and caspase-3 activation. nih.gov These findings suggest that the pyrazole moiety could be a valuable component in the design of neuroprotective agents.

Cannabinoid Receptor (CB1) Antagonism

A significant area of research for pyrazole derivatives has been their activity as antagonists of the cannabinoid CB1 receptor. The well-known CB1 receptor antagonist, Rimonabant (SR141716A), features a pyrazole core with a piperidinyl-carboxamide substituent. jbclinpharm.orgacs.org Specifically, its structure is N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide. acs.org Rimonabant and other similar pyrazole derivatives have been shown to act as inverse agonists at the CB1 receptor. acs.orgnih.govnih.gov This antagonism of the CB1 receptor has been explored for its therapeutic potential in treating obesity and related metabolic disorders. nih.gov The interaction between the pyrazole scaffold and the CB1 receptor is a key determinant of this activity, with the C-3 carboxamide oxygen of Rimonabant thought to interact with a specific lysine (B10760008) residue in the receptor. acs.org

5-HT1D Receptor Agonism

Anticancer and Antiproliferative Activities

General Antitumor Activity Against Various Cancer Cell Lines

A growing body of research has demonstrated the significant anticancer and antiproliferative activities of pyrazole and pyrazoline derivatives against a variety of cancer cell lines. These compounds have been shown to exert their effects through multiple mechanisms, including the inhibition of various kinases and the disruption of microtubule dynamics.

Several studies have highlighted the potent cytotoxic effects of pyrazole-containing compounds. For example, a series of 1,3,4-trisubstituted pyrazole derivatives were evaluated for their anti-inflammatory and antitumor activities. nih.gov Another study reported on novel pyrazole derivatives linked to different nitrogenous heterocyclic rings that showed potential as antitumor agents. tandfonline.com

The antiproliferative activity of pyrazoline derivatives has also been well-documented. One study investigated a series of pyrazolines and found that 1-(4-methoxyphenyl)-3-(2-furanyl)-5-(4-methylphenyl)-2-pyrazoline exhibited selective inhibitory effects on the A549 human lung adenocarcinoma cell line. mdpi.com Another investigation into new pyrazole compounds demonstrated their ability to overcome common mechanisms of drug resistance in various tumor cell lines. nih.gov

The following table summarizes the antiproliferative activities of selected pyrazole and pyrazoline derivatives against different cancer cell lines.

| Compound Name/Series | Cancer Cell Line(s) | Observed Activity | Reference(s) |

| 1-(4-methoxyphenyl)-3-(2-furanyl)-5-(4-methylphenyl)-2-pyrazoline | A549 (Human Lung Adenocarcinoma) | Selective inhibitory effect with an IC50 value of 138.63 µg/mL. | mdpi.com |

| 2-(1-(4-chlorophenyl)-1H-pyrazol-5-yl)-5-methoxyphenol (EN12-4), 5-methoxy-2-(1-(pyridin-2-yl)-1H-pyrazol-5-yl)phenol (EN12-2A), and 2-(5-(4-methoxyphenyl)-1H-pyrazol-1-yl)pyridine (EN7-2) | Various sensitive and resistant tumor cell lines | Anti-proliferative activity, with the ability to overcome common drug-resistance mechanisms. | nih.gov |

| Pyrazole-based quinazolinone, benzimidazole, and tetrazinethione derivatives | MCF7 and HCT116 | Sulfonamide and tetrazinethione derivatives showed the most effective inhibition. | nih.gov |

| N-(2-((4-(1,3-diphenyl-1H-pyrazol-4-yl)pyridine sulfonamide derivatives | 60 human cancer cell lines | Compound 11c showed the highest percent inhibition and strong activity against JNK1, JNK2, p38a, and V600EBRAF kinases. | nih.gov |

| Pyrazole-linked pyrazoline hybrid | HeLa (cervical cancer) and A549 (lung cancer) | Anticancer potential with IC50 values of 23.6 µM and 37.59 µM, respectively. | biointerfaceresearch.com |

Protein Kinase Inhibition

The fusion of pyrazole and piperidine rings creates a versatile scaffold that has been successfully exploited in the design of inhibitors for a range of protein kinases, many of which are implicated in cancer and inflammatory diseases. The following sections detail the inhibitory profiles of pyrazolyl piperidine derivatives against specific kinases.

Cyclin-dependent kinases are crucial regulators of the cell cycle, and their aberrant activity is a hallmark of many cancers. Pyrazole-based compounds have been identified as potent inhibitors of CDKs. For instance, a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, which incorporate a pyrazole moiety, have demonstrated significant CDK2 inhibitory activity. mdpi.com

One such derivative, compound 15 (a di(1H-pyrazol-4-yl)pyrimidine), was found to be a highly potent inhibitor of CDK2 with a Ki value of 0.005 µM. mdpi.com This compound also showed inhibitory activity against CDK5 with a Ki of 0.003 µM. mdpi.com Another related compound, 14 , also displayed strong inhibition of CDK2 and CDK5 with Ki values of 0.007 µM and 0.003 µM, respectively. mdpi.com Furthermore, studies on other pyrazole derivatives have highlighted their potential as CDK2 inhibitors, with some compounds exhibiting IC50 values in the nanomolar to low micromolar range. nih.govbohrium.com For example, compound 9 from one study demonstrated a potent IC50 of 0.96 μM against CDK2. nih.gov

| Compound | Target Kinase | Inhibitory Concentration (K~i~ or IC~50~) |

|---|---|---|

| Compound 15 | CDK-2 | 0.005 µM (K~i~) |

| Compound 15 | CDK-5 | 0.003 µM (K~i~) |

| Compound 14 | CDK-2 | 0.007 µM (K~i~) |

| Compound 14 | CDK-5 | 0.003 µM (K~i~) |

| Compound 9 | CDK-2 | 0.96 µM (IC~50~) |

| Compound 7d | CDK-2 | 1.47 µM (IC~50~) |

| Compound 7a | CDK-2 | 2.0 µM (IC~50~) |

| Compound 4 | CDK-2 | 3.82 µM (IC~50~) |

The PI3K signaling pathway is critical for cell proliferation, survival, and metabolism, and its dysregulation is frequently observed in cancer. nih.gov Pyrazole and its derivatives have been investigated as inhibitors of PI3K. nih.gov Specifically, pyrazolo[1,5-a]pyrimidine (B1248293) derivatives incorporating piperidine moieties have been developed as selective PI3Kδ inhibitors. mdpi.com

In one study, the introduction of a 2-(piperidin-4-yl)propan-2-ol (B1309101) group to the pyrazolo[1,5-a]pyrimidine scaffold resulted in compound 36 , which exhibited a high potency against PI3Kδ with an IC50 of 6.6 nM. mdpi.com This compound also demonstrated significant selectivity over other PI3K isoforms. mdpi.com Another derivative, compound 37 , which features an N-tert-butylpiperazine modification, also showed potent inhibition of PI3Kδ with an IC50 of 13.0 nM. mdpi.com

| Compound | Target Kinase | Inhibitory Concentration (IC~50~) |

|---|---|---|

| Compound 36 | PI3Kδ | 6.6 nM |

| Compound 37 | PI3Kδ | 13.0 nM |

VEGFR-2 is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. nih.gov Consequently, VEGFR-2 is a prime target for anticancer therapies. nih.gov Pyrazole-based derivatives have shown promise as VEGFR-2 inhibitors. nih.gov

A study on new pyrazole derivatives identified several compounds with dual inhibitory activity against VEGFR-2 and CDK-2. nih.gov For instance, compound 6b exhibited potent VEGFR-2 inhibition with an IC50 of 0.2 μM. nih.gov Similarly, compounds 5a and 4a also demonstrated significant inhibition with IC50 values of 0.267 μM and 0.55 μM, respectively. nih.gov Other research on piperazine-chalcone hybrids and related pyrazoline analogues also reported VEGFR-2 inhibitory activity, with IC50 values for the most potent derivatives ranging from 0.57 µM to 1.48 µM. researchgate.net

| Compound | Target Kinase | Inhibitory Concentration (IC~50~) |

|---|---|---|

| Compound 6b | VEGFR-2 | 0.2 µM |

| Compound 5a | VEGFR-2 | 0.267 µM |

| Compound 4a | VEGFR-2 | 0.55 µM |

The Janus kinases are a family of tyrosine kinases that play a critical role in cytokine signaling pathways involved in immunity and inflammation. nih.gov Selective inhibition of JAK1 is a therapeutic strategy for autoimmune diseases. nih.gov C-5 pyrazole-modified pyrrolopyrimidine derivatives have been discovered as potent and selective JAK1 inhibitors. nih.gov

The design of these inhibitors leverages a potential hydrogen bond between the pyrazole group and the E966 residue in JAK1, which enhances selectivity. nih.govresearchgate.net One of the compounds from this series, 12b , exhibited excellent JAK1 selectivity in cellular assays. nih.gov Peficitinib, another novel JAK inhibitor, was found to inhibit JAK1 and JAK3 with IC50 values of 3.9 nM and 0.7 nM, respectively. researchgate.net

| Compound | Target Kinase | Inhibitory Concentration (IC~50~) |

|---|---|---|

| Peficitinib | JAK1 | 3.9 nM |

| Peficitinib | JAK3 | 0.7 nM |

Aurora kinases are key regulators of mitosis, and their overexpression is common in many human cancers, making them attractive targets for anticancer drug development. nih.gov Pyrazole-containing compounds have been identified as potent inhibitors of Aurora kinases. nih.gov

A series of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives were designed and evaluated for Aurora-A kinase inhibition. nih.gov Compound P-6 from this series showed potent inhibition of Aurora-A kinase with an IC50 value of 0.11 ± 0.03 µM. nih.gov Another class of inhibitors, 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridines, also demonstrated potent and selective Aurora A kinase inhibitory activity. nih.gov

| Compound | Target Kinase | Inhibitory Concentration (IC~50~) |

|---|---|---|

| P-6 | Aurora-A | 0.11 ± 0.03 µM |

Maternal embryonic leucine (B10760876) zipper kinase (MELK) is highly expressed in various cancers and is implicated in the maintenance of cancer stem cells, making it a promising therapeutic target. researchgate.net Research has identified a 3-anilino-1H-pyrazolo[3,4-b]pyridine scaffold as a novel basis for MELK kinase inhibitors. researchgate.net

Further development led to piperidine-bearing pyrazolopyridine derivatives with significant MELK inhibitory activity. researchgate.net Although specific IC50 values for a range of these compounds are not detailed in the provided abstracts, the research highlights the successful optimization of this scaffold to produce potent MELK inhibitors. researchgate.net The MELK inhibitor OTS167 is currently undergoing clinical trials for various cancers. nih.gov

Estrogen Receptor-alpha (ER-α) Modulation

The pyrazole nucleus combined with a piperidine moiety has been identified as a key structural motif for developing selective estrogen receptor-alpha (ERα) antagonists. Research into this area has led to the development of compounds with high affinity and selectivity for ERα over its beta counterpart (ERβ).

One of the most prominent examples is Methyl-piperidino-pyrazole (MPP). nih.govresearchgate.net Structurally, MPP features a pyrazole core with a basic side chain containing a piperidine ring attached via an ether linkage. nih.gov This compound has demonstrated a significantly higher binding affinity for ERα, with studies indicating it is a highly selective ERα antagonist. researchgate.net In binding and transcription activation assays, MPP's antagonistic effects are potent on ERα at concentrations where it shows no significant activity on ERβ. nih.gov

Further structure-activity relationship (SAR) studies led to the synthesis of analogs like MPrP, where the N-piperidinylethoxy moiety of MPP was replaced with an N-piperidinylpropyl group. This modification was aimed at preventing potential metabolic cleavage that could regenerate the parent ERα agonist, methyl pyrazole triol (MPT). The resulting analog, MPrP, successfully retained the high ERα-selective binding affinity and potent antagonist activity observed with MPP. nih.gov These findings underscore the importance of the piperidinyl-containing side chain in conferring ERα antagonism to the pyrazole scaffold.

Table 1: ER-α Modulatory Activity of Pyrazole Compounds

| Compound Name | Chemical Name | Activity Profile | Selectivity |

|---|---|---|---|

| MPP | 1,3-bis(4-hydroxyphenyl)-4-methyl-5-[4-(2-piperidinylethoxy)phenol]-1H-pyrazole | ERα Antagonist nih.govresearchgate.net | Highly selective for ERα over ERβ nih.govresearchgate.net |

| MPT | Methyl pyrazole triol | ERα Agonist nih.gov | ERα selective nih.gov |

| MPrP | N/A | ERα Antagonist nih.gov | Retains high ERα selectivity nih.gov |

Angioinhibitory Activity

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Compounds that can inhibit this process, known as angioinhibitors, are a key focus of cancer research. Pyrazole derivatives have emerged as promising entities for inhibiting angiogenesis by targeting crucial signaling pathways. nih.gov

Research has shown that certain pyrazole compounds can exert significant antiangiogenic effects. The mechanism often involves the inhibition of key regulators of angiogenesis, such as the Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2. The VEGF/VEGFR-2 signaling pathway is fundamental for tumor-induced angiogenesis. nih.gov Molecular docking studies have been employed to understand the binding interactions between novel synthesized pyrazoles and the active sites of VEGF tyrosine kinase and the VEGFR-2 receptor. These computational studies help in elucidating the potential for these compounds to disrupt the signaling cascade that leads to new blood vessel formation. nih.gov

In vivo studies, such as the yolk sac membrane (YSM) assay, have provided direct evidence of the antiangiogenic activity of specific pyrazole derivatives. For instance, in one study, several synthesized pyrazole compounds (referred to as 5a–e) demonstrated significant antiangiogenic effects by inhibiting the formation of new blood vessels in the assay. nih.gov

Table 2: Antiangiogenic and Antioxidant Activities of Selected Pyrazole Compounds

| Compound ID | Key Activity | Assay | Finding |

|---|---|---|---|

| 5a-e | Antiangiogenic | In vivo Yolk Sac Method | Showed significant antiangiogenic effects nih.gov |

| 5f | Antioxidant | Hydroxyl and Superoxide Radical Scavenging | Exhibited effective radical scavenging activities nih.gov |

Metabolic and Cardiovascular Activities

Antidiabetic Properties

The pyrazole and piperidine scaffolds are found in various compounds investigated for their antidiabetic potential. These derivatives have been shown to target several key enzymes and pathways involved in glucose homeostasis. researchgate.netnih.gov

One of the primary mechanisms of action is the inhibition of dipeptidyl peptidase-4 (DPP-4), an enzyme that inactivates incretin (B1656795) hormones, which are crucial for regulating blood sugar. Inhibition of DPP-4 is a recognized therapeutic approach for managing type 2 diabetes. researchgate.net Certain pyrazole-based compounds, such as new thiosemicarbazones, have been identified as potent DPP-4 inhibitors. For example, the compound 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f) demonstrated a particularly low IC50 value, indicating strong inhibitory potential against DPP-4. researchgate.net

Other enzymatic targets for pyrazole and piperidine derivatives include α-amylase and α-glucosidase. researchgate.netfrontiersin.org These enzymes are involved in the breakdown of carbohydrates in the digestive tract, and their inhibition can help to lower post-meal blood glucose levels. A novel piperidine derivative, 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine, showed a high percentage of inhibition against the α-amylase enzyme in vitro. nih.gov Similarly, a series of acyl pyrazole sulfonamides were found to be potent inhibitors of α-glucosidase, with some compounds showing significantly lower IC50 values than the standard drug, acarbose. frontiersin.org

Table 3: Antidiabetic Activity of Selected Pyrazole and Piperidine Derivatives

| Compound Name/ID | Target Enzyme | In Vitro Activity |

|---|---|---|

| 4-[4-(1H-pyrazol-1-yl)phenyl]-1-(4-bromobenzylidene)thiosemicarbazide (2f) | DPP-4 | IC50: 1.266 ± 0.264 nM researchgate.net |

| 4-methyl-1-({2,3,5,6-tetramethyl-4-[(4-methylpiperidinyl)methyl]phenyl}methyl)piperidine | α-amylase | 97.30% inhibition nih.gov |

| Acyl pyrazole sulfonamide (5a) | α-glucosidase | IC50: 1.13 ± 0.06 µM frontiersin.org |

| Acarbose (Standard) | α-amylase / α-glucosidase | 61.66% inhibition (vs. α-amylase) nih.gov / IC50: 35.1 ± 0.14 µM (vs. α-glucosidase) frontiersin.org |

Angiotensin-I-Converting Enzyme (ACE) Inhibition

Angiotensin-I-Converting Enzyme (ACE) is a central component of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation. frontiersin.orgnih.gov It converts angiotensin I to the potent vasoconstrictor angiotensin II and degrades the vasodilator bradykinin. frontiersin.org Consequently, ACE inhibitors are a cornerstone in the treatment of hypertension and other cardiovascular diseases. nih.gov

ACE is a zinc metalloprotein, and inhibitors typically function by interacting with the zinc ion in the enzyme's active site. frontiersin.orgnih.gov While specific studies focusing on this compound as an ACE inhibitor are not extensively detailed in the provided context, the synthesis of pyrazole derivatives has been explored for potential ACE inhibitory activity. The structural features of both pyrazole and piperidine rings are common in various pharmacologically active molecules, suggesting that their combination could yield compounds with affinity for biological targets like ACE. Research into food-derived bioactive peptides has also identified potent ACE inhibitors, demonstrating that a wide variety of chemical structures can achieve this activity. nih.govmdpi.com

Antiplatelet Aggregation Activity

Platelets play a vital role in hemostasis and thrombosis. healthbiotechpharm.org The inhibition of platelet aggregation is a key therapeutic strategy for preventing and treating thromboembolic disorders. The piperidine nucleus is an essential heterocyclic system that has been incorporated into various drugs, including those with anticoagulant and antiplatelet properties. researchgate.net

Research has demonstrated the antiplatelet effects of novel piperidine derivatives. For instance, a 4-piperidone-based thiazole (B1198619) derivative, (Z)-2-(3,3-dimethyl-2,6-diphenylpiperidin-4-ylidene)hydrazinecarbothioamide (R4), was shown to inhibit platelet aggregation induced by agonists like collagen and adenosine (B11128) diphosphate (B83284) (ADP). healthbiotechpharm.org The compound exhibited potent activity, completely inhibiting collagen-induced aggregation at a concentration of 1.1875 µM and showing strong inhibition against ADP-induced aggregation. healthbiotechpharm.org The mechanism is thought to involve the inhibition of secondary aggregation pathways. healthbiotechpharm.org Other studies on substituted piperazine analogues have also identified compounds with significant antiplatelet aggregating activity at low micromolar concentrations, further highlighting the potential of piperidine-containing structures in this therapeutic area. researchgate.net

Table 4: Antiplatelet Aggregation Activity of Piperidone Derivative R4

| Inducing Agent | IC50 Value (µM) | Maximum Inhibition |

|---|---|---|

| Collagen | 0.55 ± 0.12 µM healthbiotechpharm.org | 100% at 1.1875 µM healthbiotechpharm.org |

| ADP | 0.26 ± 0.20 µM healthbiotechpharm.org | 100% at 0.9375 µM healthbiotechpharm.org |

Factor Xa Inhibition (Anticoagulant Activity)

Factor Xa (FXa) is a critical enzyme in the blood coagulation cascade, and its inhibition is a major target for the development of modern anticoagulants. nih.gov Pyrazole-based compounds containing piperidine moieties have been extensively investigated as potent and selective FXa inhibitors. nih.gov

The piperidine ring often serves as the P4 moiety in these inhibitors, which is a key structural component that interacts with the S4 binding pocket of the FXa enzyme. Structure-activity relationship (SAR) studies have explored various substitutions on this piperidine group to optimize potency, selectivity, and pharmacokinetic properties. nih.gov Research has led to the development of fused pyrazole analogs with N-arylpiperidinyl P4 groups that show exceptional inhibitory activity. One such compound, a fused pyrazole analog designated 16a, which incorporates a 2'-methylsulfonylphenyl piperidine P4 group, was identified as a highly potent FXa inhibitor with a Ki (inhibitory constant) of 0.35 nM. nih.gov This compound demonstrated an excellent profile based on its potency, selectivity against other coagulation factors, and favorable pharmacokinetic characteristics. nih.gov

Growth Hormone Secretagogue (GHS) Activity

The pyrazolyl piperidine scaffold has emerged as a significant framework in the development of potent, orally active growth hormone secretagogues (GHS). These synthetic, non-peptidyl molecules stimulate the release of growth hormone (GH) from the pituitary gland by acting as agonists for the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor. Research in this area has led to the discovery of several compounds with promising pharmacological profiles, demonstrating the therapeutic potential of this chemical class.

One of the most notable examples of a pyrazolyl piperidine derivative with significant GHS activity is Capromorelin (CP-424,391). nih.gov Structurally, it is a pyrazolinone-piperidine derivative that has been shown to be a potent stimulator of GH release. nih.gov Preclinical studies have demonstrated its efficacy in vitro and in vivo. In primary cultures of rat pituitary cells, Capromorelin stimulated the release of growth hormone with a high degree of potency. nih.gov

Further research into the structure-activity relationships (SAR) of Capromorelin analogues has led to the development of even more potent derivatives. By modifying various structural components of the Capromorelin scaffold, researchers have been able to enhance the compound's potency and improve its pharmacokinetic properties. acs.orgnih.gov These efforts have focused on optimizing the interactions with the GHSR-1a to achieve greater efficacy in stimulating GH secretion. acs.orgnih.gov

The detailed research findings from these studies underscore the importance of the pyrazolyl piperidine core in designing effective growth hormone secretagogues. The data generated from in vitro assays, such as receptor binding and cell-based functional assays, have been crucial in identifying key structural features that govern the GHS activity of these compounds.

Detailed Research Findings

Extensive research has been conducted to evaluate the in vitro activity of pyrazolyl piperidine compounds on the growth hormone secretagogue receptor. The potency of these compounds is typically determined by their half-maximal effective concentration (EC50) in cell-based assays that measure the release of growth hormone or the activation of the GHSR.

One key study in this area focused on the preclinical pharmacology of Capromorelin (CP-424,391). In this research, the compound was evaluated for its ability to stimulate GH release in rat pituitary cell cultures. The results demonstrated that Capromorelin is a potent GHS, with an EC50 value in the low nanomolar range. nih.gov

In a subsequent study aimed at discovering and biologically characterizing analogues of Capromorelin, a series of new derivatives were synthesized and evaluated. This research led to the identification of compound 4b , which exhibited significantly enhanced potency compared to the parent compound. The in vitro activity of compound 4b was assessed using a human GHSR-1a assay, revealing a sub-nanomolar EC50 value. acs.orgnih.gov This finding highlights the successful optimization of the pyrazolyl piperidine scaffold to yield a highly potent growth hormone secretagogue.

The following data tables summarize the in vitro activities of these key pyrazolyl piperidine compounds.

Table 1: In Vitro GHS Activity of Pyrazolyl Piperidine Compounds

| Compound | Assay System | Potency (EC50) |

| Capromorelin (CP-424,391) | Rat Pituitary Cell Culture | 3 nM |

| Compound 4b | Human GHSR-1a | 0.49 nM |

Mechanistic Insights into the Biological Action of Pyrazolyl Piperidine Derivatives

Receptor Binding and Ligand-Receptor Interactions

Derivatives of 2-(1H-pyrazol-4-yl)piperidine have been identified as modulators of various receptors, indicating that the pyrazolyl piperidine (B6355638) scaffold is a versatile pharmacophore. The nature and position of substituents on both the pyrazole (B372694) and piperidine rings play a crucial role in determining the affinity and selectivity for specific receptor targets.

Affinity and Selectivity Profiles for Specific Receptors

Research has highlighted the activity of pyrazolyl piperidine derivatives at several key receptors:

Muscarinic Acetylcholine (B1216132) Receptors (mAChRs): Certain pyrazol-4-yl-pyridine derivatives act as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor. These compounds have shown the ability to increase the binding affinity of the endogenous ligand, acetylcholine.

Cannabinoid Receptors (CB1): A number of N-(piperidin-1-yl)-diarylpyrazole derivatives have been developed as potent and selective antagonists for the brain cannabinoid receptor CB1. Structural requirements for this activity include a para-substituted phenyl ring at the 5-position of the pyrazole, a carboxamido group at the 3-position, and a 2,4-dichlorophenyl substituent at the 1-position. nih.govacs.org

Chemokine Receptors (CCR5): 4-(Pyrazolyl)piperidine side chains have been incorporated into antagonists of the human CCR5 receptor, which is a crucial co-receptor for HIV entry into host cells.

Sigma Receptors (S1R): Piperidine-based compounds have been investigated as ligands for the sigma 1 receptor (S1R). For instance, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone demonstrated high affinity for S1R, acting as an agonist. rsc.org While not a direct pyrazolyl piperidine, this highlights the piperidine core's role in sigma receptor binding.

Table 1: Receptor Binding Affinity of Selected Pyrazolyl Piperidine Derivatives

| Compound Class | Receptor Target | Activity | Affinity (Ki) |

|---|---|---|---|

| Pyrazol-4-yl-pyridine derivatives | Muscarinic M4 | Positive Allosteric Modulator | Not specified |

| N-(piperidin-1-yl)-diarylpyrazoles | Cannabinoid CB1 | Antagonist | Varies with substitution |

| 4-(Pyrazolyl)piperidines | Chemokine CCR5 | Antagonist | Not specified |

| Piperidine-based compounds | Sigma 1 (S1R) | Agonist | 3.2 nM |

Data is for derivative compounds and not this compound itself.

Elucidation of Binding Modes and Pharmacophore Models

The binding modes of pyrazolyl piperidine derivatives are intricately linked to their specific receptor targets. For cannabinoid receptor antagonists, a three-point pharmacophore model has been proposed, emphasizing the importance of the two aryl rings and the piperidine amide substituent for effective binding. nih.govacs.org

Computational studies on piperidine-based sigma receptor ligands have utilized docking poses derived from co-crystal structures to understand the binding mode. These models help in the structure-based design of new ligands with improved affinity and selectivity. rsc.org

Analysis of Key Residues and Active Site Interactions

Molecular modeling and simulation studies have been instrumental in identifying key amino acid residues that interact with pyrazolyl piperidine derivatives. For sigma 1 receptor ligands, molecular dynamics simulations have revealed crucial interactions within the receptor's binding pocket, guiding further optimization of these compounds. rsc.org The specific residues involved depend on the unique architecture of the binding site of each receptor.

Enzyme Inhibition Mechanisms

The pyrazolyl piperidine scaffold has also been incorporated into molecules designed to inhibit specific enzymes, demonstrating its potential as a core structure for enzyme inhibitors.

Competitive and Non-Competitive Inhibition Kinetics

Studies on pyrazolyl piperidine derivatives have revealed different modes of enzyme inhibition:

Pyruvate (B1213749) Dehydrogenase Kinase (PDHK) Inhibition: N1-(3,3,3-trifluoro-2-hydroxo-2-methylpropionyl)-piperidine derivatives containing a pyrazole moiety have been synthesized as inhibitors of PDHK, an enzyme involved in the regulation of the pyruvate dehydrogenase complex. google.com The kinetic profile of these inhibitors was not explicitly detailed as competitive or non-competitive in the provided information.

Factor Xa Inhibition: Pyrazolyl piperidine molecules have been designed as inhibitors of Factor Xa, a key enzyme in the coagulation cascade. These compounds are being explored for their potential as anticoagulants.

Interaction with Enzyme Active Sites and Allosteric Modulation

The inhibitory activity of pyrazolyl piperidine derivatives is achieved through their interaction with the active site of the target enzyme. For Factor Xa inhibitors, the design of these molecules is based on their ability to bind to the active site and block the access of the natural substrate.

While the reviewed literature primarily focuses on direct enzyme inhibition, the capacity of related pyrazole-containing compounds to act as allosteric modulators of receptors suggests that pyrazolyl piperidine derivatives could potentially exhibit allosteric modulation of enzymes as well, although specific examples were not found in the initial search.

Specificity Against Endogenous Enzymes

Derivatives of this compound have been the subject of investigation for their inhibitory activity against various endogenous enzymes, particularly protein kinases, which are crucial regulators of cellular processes. The specificity of these compounds against different kinases is a key determinant of their therapeutic potential and pharmacological profile.

Research has demonstrated that certain pyrazolyl piperidine derivatives exhibit potent and selective inhibition of p21-activated kinase 4 (PAK4). For instance, a series of 2,4-diaminoquinazoline derivatives featuring a 2-(pyrazol-4-yl)piperidine moiety were identified as significant PAK4 inhibitors. nih.govmdpi.com Specific compounds from this series, such as 6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(pyridin-2-yl)piperazin-1-yl)quinazolin-4-amine and 6-Chloro-N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(4-(pyrimidin-2-yl)piperazin-1-yl)quinazolin-4-amine, displayed half-maximal inhibitory concentrations (IC50) in the nanomolar range against PAK4, indicating high potency. nih.gov The specificity of these compounds is critical, as PAKs are involved in various cellular functions, and off-target inhibition could lead to undesirable effects. nih.gov

Furthermore, pyrazole-based analogues have been developed as inhibitors of Cyclin-dependent kinase 2 (CDK2). nih.gov CDK2 is a key regulator of cell cycle progression, and its inhibition is a target for anticancer therapies. nih.gov Certain pyrazole derivatives have shown potent inhibition of CDK2, with IC50 values in the low micromolar to nanomolar range. nih.gov The selectivity of these compounds for CDK2 over other CDKs and kinases is an important aspect of their development.

In addition to PAK4 and CDK2, pyrazolyl pyridine (B92270) derivatives have been identified as inhibitors of PIM-1 kinase, a serine/threonine kinase implicated in cell survival and proliferation. nih.gov A novel series of nicotinonitrile and pyrazolyl nicotinonitrile compounds demonstrated potent PIM-1 kinase inhibition, with one compound showing an IC50 value of 20.4 nM. nih.gov

The following table summarizes the inhibitory activity of selected pyrazolyl piperidine derivatives against specific endogenous enzymes.

| Compound/Derivative Class | Target Enzyme | IC50 Value | Reference |

| 2,4-diaminoquinazolines with 2-(pyrazol-4-yl)piperidine | PAK4 | 0.060 µM - < 1 µM | nih.govmdpi.com |

| Pyrazole-based analogs | CDK2 | 0.96 µM - 3.82 µM | nih.gov |

| Pyrazolyl nicotinonitrile derivative | PIM-1 kinase | 20.4 nM | nih.gov |

This table presents a selection of findings and is not exhaustive of all research in the area.

Cellular and Molecular Pathway Modulation

The ability of this compound derivatives to modulate cell cycle progression is a significant aspect of their biological activity. Several studies have shown that these compounds can induce cell cycle arrest at different phases, thereby inhibiting the proliferation of cancer cells.

For example, a novel pyrazole derivative, PTA-1, was found to interfere with the cell cycle profile of triple-negative breast cancer cells, causing arrest in the S and G2/M phases, with a more pronounced effect in the G2/M phase. nih.gov This arrest prevents the cells from proceeding to mitosis, thus halting their division. Similarly, certain pyrazoline derivatives have been shown to arrest the cell cycle of HepG-2 cells at the G2/M phase in a dose-dependent manner. mdpi.com